molecular formula C13H18ClNO B1679291 Pentanochlor CAS No. 2307-68-8

Pentanochlor

Cat. No. B1679291
CAS RN: 2307-68-8
M. Wt: 239.74 g/mol
InChI Key: WGVWLKXZBUVUAM-UHFFFAOYSA-N
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Description

Pentanochlor is an anilide . It has a molecular formula of C13H18ClNO .


Molecular Structure Analysis

The molecular structure of Pentanochlor is represented by the formula C13H18ClNO . The InChI representation is InChI=1S/C13H18ClNO/c1-4-5-10(3)13(16)15-11-7-6-9(2)12(14)8-11/h6-8,10H,4-5H2,1-3H3,(H,15,16) .


Physical And Chemical Properties Analysis

Pentanochlor has a molecular weight of 239.74 g/mol . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Structural Study of Pentanoyl Chloride

Pentanoyl chloride has been studied for its structural properties. Powoski and Cooke (2012) used a chirped pulse Fourier transform microwave spectrometer to analyze pentanoyl chloride, revealing two conformers and obtaining rotational constants, quartic centrifugal distortion constants, and chlorine nuclear electric quadrupole coupling tensors. Quantum chemical calculations matched these experimental findings, providing insights into the molecule's structure (Powoski & Cooke, 2012).

Properties of Working Substances in Organic Rankine Cycle

Pentane, including its variants, has been studied for its application in Organic Rankine Cycle systems. Galashov, Tsibulskiy, and Serova (2016) analyzed its thermodynamic, thermal, and environmental properties. They found that pentane exhibits advantageous properties compared to other low-boiling substances like ammonia, butane, and various Freons (Galashov, Tsibulskiy, & Serova, 2016).

Combustion and Emission Characteristics in Diesel Engines

Research has been conducted on pentanol, a biofuel, for its combustion and emission characteristics in diesel engines. Li, Wang, Wang, and Xiao (2015) found that pentanol blends in diesel and biodiesel fuels improve combustion and reduce soot and nitrogen oxide emissions. This makes pentanol a promising alternative for energy and environmental purposes (Li, Wang, Wang, & Xiao, 2015).

Hydrogen Abstraction Reaction from Pentane by Chlorine Radicals

Sheps, Crowther, Carrier, and Crim (2006) studied the hydrogen abstraction reaction from pentane by chlorine radicals. This research provided a comprehensive view of this bimolecular reaction in solution, contributing to the understanding of the recombination and reactivity of chlorine radicals (Sheps, Crowther, Carrier, & Crim, 2006).

Supramolecular Chemistry Applications

Raizada and Sharma (2010) explored the use of 1-anthraquinonyloxy pentane as a carrier for metal ions like Na+, K+, and Ca2+. This study in supramolecular chemistry highlights the selective extraction and transport of these ions, demonstrating the application of pentane derivatives in this field (Raizada & Sharma, 2010).

Safety And Hazards

While specific safety data for Pentanochlor was not found, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment, working in a well-ventilated area, and following proper disposal methods .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-4-5-10(3)13(16)15-11-7-6-9(2)12(14)8-11/h6-8,10H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVWLKXZBUVUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC(=C(C=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042265
Record name Pentanochlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanochlor

CAS RN

2307-68-8
Record name Pentanochlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2307-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanochlor [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002307688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanochlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanochlor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENTANOCHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U5R396S8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
271
Citations
K Suzuki, K Miyashita, H Nagayoshi… - Agricultural and …, 1973 - Taylor & Francis
… Since chlorpropham and pentanochlor in D. IV were difficult to be determined directly by gas … In order to analyze chlorpropham and pentanochlor, pesticides in D. IV were further …
Number of citations: 9 www.tandfonline.com
MC McGuinness, V Mazurkiewicz… - Engineering in Life …, 2007 - Wiley Online Library
… These substrates include pentanochlor, Clean-up®, chloromequat chloride and triphenyltin chloride. Pentanochlor is a selective herbicide applied on wheat, barley and oats. The US …
Number of citations: 37 onlinelibrary.wiley.com
WC Morgan, BC Stevenson… - Journal of Horticultural …, 1991 - Taylor & Francis
… This was undertaken at sites 3, 4 and 5 to test the performance of pentanochlor on different soil types and growth stages of the crop and/or weed. Pentanochlor was applied to a number …
Number of citations: 1 www.tandfonline.com
M Wainwright - Plant and Soil, 1979 - Springer
… Significant decreases occurred following some 2,4-D treatment but the most marked inhibitions followed addition of pentanochlor at 250 lag per g of soil. N-serve resulted in significant …
Number of citations: 11 link.springer.com
S Matsunaka - Weed Control in Rice. Los Banos, Phillippines …, 1983 - books.google.com
… Pentanochlor also shows synergistic phytotoxicity to rice plants when it is applied with these … amide compounds such as propanil or pentanochlor. These processes can be inhibited by …
Number of citations: 50 books.google.com
WW Schwippert - Pesticide Biochemistry and Physiology, 1985 - Elsevier
… cycloat, triallat, monalide, pentanochlor, and chloroxuron reduced the relative tension by 50… In the case of desmedipham, phenmedipham, triallat, pentanochlor, and chloroxuron, it has …
Number of citations: 5 www.sciencedirect.com
BW Wascom, DA Hegwood - Evaluation of herbicides on tomatoes …, 1966 - cabdirect.org
… , while all plots except those treated with pentanochlor received 0.5 in. of irrigation water … of weeds on assessment 3 weeks after treatment, but pentanochlor at 6 Ib./acre applied as a …
Number of citations: 0 www.cabdirect.org
G Engelhardt, PR Wallnöfer, W Ziegler - Chemosphere, 1979 - hero.epa.gov
PESTAB. The herbicides monolinuron and solan (pentanochlor) were removed completely from culture media within 3 weeks of incubation during the growth of E. oxysporum Schl. Four …
Number of citations: 13 hero.epa.gov
GJ Kosanke, WW Schwippert… - … and physiology. C …, 1988 - europepmc.org
1. The pulmonate freshwater snails Physa and Lymnaea and the earthworms Eisenia and Lumbricus can take up and concentrate a carbamate herbicide (chlorpropham). 2. The …
Number of citations: 16 europepmc.org
VA Anpalov - Khimiya v Sel'skom Khozyaistve, 1970 - cabdirect.org
No residues were found in either fruit or soil when 2, 4-DA at 3-6 kg. ai, dalapon at 20-40 kg., TCA at 32-64 kg. or atrazine at 10 kg./ha. were applied 11 months before planting …
Number of citations: 0 www.cabdirect.org

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